N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide
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Overview
Description
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyanosulfanyl group and a thiazole ring, making it a unique and potentially valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide typically involves the reaction of substituted thiazoles with cyanoacetylation agents. One common method includes the treatment of substituted thiazole derivatives with methyl cyanoacetate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at elevated temperatures, typically around 70-80°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or amines.
Substitution: The cyanosulfanyl group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide involves its interaction with molecular targets such as enzymes and receptors. The cyanosulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The thiazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(cyanoacetyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide
- N-{4-[(cyanoethyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide
- N-{4-[(cyanopropyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide
Uniqueness
N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide is unique due to the presence of the cyanosulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other cyano-substituted thiazole derivatives
Properties
CAS No. |
2731011-21-3 |
---|---|
Molecular Formula |
C8H9N3OS2 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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